Perfluorophenyl 3-(pyridin-2-yldisulfanyl)propanoate
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Overview
Description
Perfluorophenyl 3-(pyridin-2-yldisulfanyl)propanoate is a chemical compound with the molecular formula C14H8F5NO2S2 and a molecular weight of 381.34 g/mol . It is characterized by the presence of a perfluorophenyl group, a pyridin-2-yldisulfanyl group, and a propanoate ester linkage. This compound is typically a white to off-white solid and has a predicted boiling point of 432.5±45.0 °C .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Perfluorophenyl 3-(pyridin-2-yldisulfanyl)propanoate involves the reaction of perfluorophenyl propanoate with pyridin-2-yldisulfanyl under specific conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using automated reactors to ensure consistent quality and yield. The reaction conditions, including temperature, pressure, and reaction time, are optimized to maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Perfluorophenyl 3-(pyridin-2-yldisulfanyl)propanoate can undergo various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiols.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Amides or esters, depending on the nucleophile used.
Scientific Research Applications
Perfluorophenyl 3-(pyridin-2-yldisulfanyl)propanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of disulfide bonds.
Biology: Employed in the study of protein-protein interactions through disulfide bond formation.
Medicine: Investigated for its potential use in drug delivery systems, particularly in antibody-drug conjugates (ADCs).
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Perfluorophenyl 3-(pyridin-2-yldisulfanyl)propanoate involves the formation and cleavage of disulfide bonds. The disulfide bond can undergo redox reactions, which are crucial in various biological processes, including protein folding and stabilization. The compound can act as a linker in ADCs, facilitating the targeted delivery of therapeutic agents to specific cells .
Comparison with Similar Compounds
Similar Compounds
- Perfluorophenyl 4-(pyridin-2-yldisulfanyl)butanoate
- Azido-PEG3-PFP ester
- Perfluorophenyl 1-(1,3-dioxoisoindolin-2-yloxy)-3,6,9,12-tetraoxapentadecan-15-oate
Uniqueness
Perfluorophenyl 3-(pyridin-2-yldisulfanyl)propanoate is unique due to its specific combination of a perfluorophenyl group and a pyridin-2-yldisulfanyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring precise control over disulfide bond formation and cleavage .
Biological Activity
Perfluorophenyl 3-(pyridin-2-yldisulfanyl)propanoate (PDP-Pfp), with a CAS number of 160580-70-1, is a bifunctional linker primarily utilized in antibody-drug conjugates (ADCs). Its unique structural properties and biological activities make it a significant compound in drug delivery systems, particularly in targeting cancer cells. This article delves into the biological activity of PDP-Pfp, highlighting its mechanisms, case studies, and research findings.
- Molecular Formula : C14H8F5NO2S2
- Molecular Weight : 381.34 g/mol
- CAS Number : 160580-70-1
- Purity : ≥95%
PDP-Pfp functions primarily as a linker in ADCs. The biological activity of this compound is largely attributed to its ability to facilitate the selective delivery of cytotoxic agents to target cells while minimizing systemic toxicity. The disulfide bond in PDP-Pfp is particularly important as it can be cleaved in the reducing environment of the tumor microenvironment, releasing the attached drug specifically within cancerous tissues.
Biological Activity Overview
-
Antibody-Drug Conjugation :
- PDP-Pfp is employed to conjugate cytotoxic agents to antibodies targeting specific tumor markers, enhancing therapeutic efficacy while reducing side effects on healthy tissues.
-
Cellular Uptake :
- Studies have shown that ADCs utilizing PDP-Pfp exhibit increased cellular uptake in cancer cells compared to non-targeted therapies. This is due to the specific interaction between the antibody and overexpressed receptors on tumor cells.
-
In Vitro and In Vivo Studies :
- Research indicates that ADCs with PDP-Pfp have demonstrated significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. For instance, one study reported an IC50 value of 6.36 µg/mL for an ADC using PDP-Pfp, which was substantially lower than that of non-functionalized controls (IC50 = 18.35 µg/mL) .
Case Study 1: Targeting U87MG Glioblastoma Cells
A study investigated the efficacy of an ADC containing PDP-Pfp targeting U87MG glioblastoma cells. The results showed:
- In Vitro Efficacy : The ADC exhibited a significant reduction in cell viability at low concentrations.
- In Vivo Biodistribution : Fluorescence imaging revealed higher accumulation of the drug at the tumor site (4.38% ID/g) compared to other organs, indicating effective targeting .
Case Study 2: Dual-responsive Polymer Micelles
Another study explored the use of PDP-Pfp in dual-responsive polymer micelles designed for controlled drug release:
- Drug Release Profile : The micelles showed a significant release of doxorubicin (DOX) under acidic conditions, mimicking the tumor microenvironment.
- Therapeutic Index : Enhanced therapeutic index was observed due to targeted delivery mechanisms enabled by PDP-Pfp .
Data Table: Comparison of Biological Activity
Compound | IC50 (µg/mL) | Target Cell Line | Delivery Method |
---|---|---|---|
Non-functionalized DOX | 18.35 | U87MG | Passive |
PDP-Pfp ADC | 6.36 | U87MG | Targeted |
Dual-responsive Micelles | N/A | HepG2 | pH-responsive |
Properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 3-(pyridin-2-yldisulfanyl)propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F5NO2S2/c15-9-10(16)12(18)14(13(19)11(9)17)22-8(21)4-6-23-24-7-3-1-2-5-20-7/h1-3,5H,4,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICRMTRFPJXTUCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)SSCCC(=O)OC2=C(C(=C(C(=C2F)F)F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F5NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.